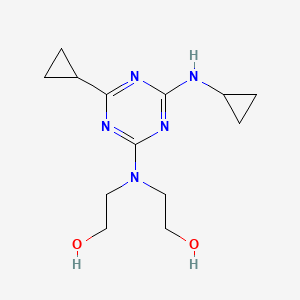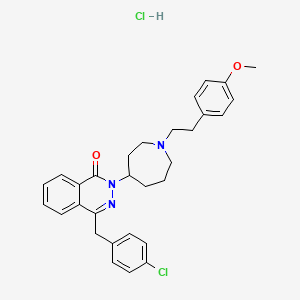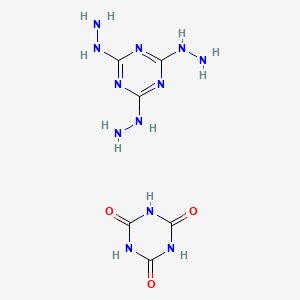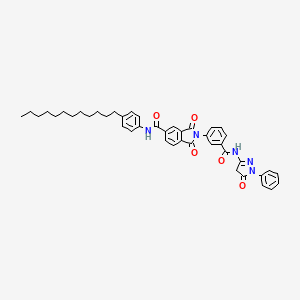
3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid typically involves multi-step organic reactions. The process begins with the bromination of isobenzofuranone, followed by the introduction of dichloro and hydroxy groups through electrophilic substitution reactions. The final step involves the sulfonation of the aromatic rings to introduce sulfonic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity. The process would likely involve large-scale reactors and continuous monitoring to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of halogen atoms or sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its halogenated structure may exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
The compound’s potential therapeutic applications can be investigated, particularly in the development of new pharmaceuticals. Its unique chemical properties may offer advantages in targeting specific biological pathways.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated isobenzofuran derivatives and sulfonic acid-containing molecules. Examples include:
- 3,3’-(4,5,6,7-Tetrachloro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dibromo-6-hydroxybenzenesulphonic) acid
- 3,3’-(4,5,6,7-Tetrafluoro-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid
Uniqueness
The uniqueness of 3,3’-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis(2,4-dichloro-6-hydroxybenzenesulphonic) acid lies in its specific combination of halogen atoms and sulfonic acid groups, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
Propiedades
Número CAS |
93858-94-7 |
|---|---|
Fórmula molecular |
C20H6Br4Cl4O10S2 |
Peso molecular |
931.8 g/mol |
Nombre IUPAC |
2,4-dichloro-6-hydroxy-3-[4,5,6,7-tetrabromo-1-(2,6-dichloro-4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C20H6Br4Cl4O10S2/c21-11-7-10(12(22)14(24)13(11)23)20(38-19(7)31,8-3(25)1-5(29)17(15(8)27)39(32,33)34)9-4(26)2-6(30)18(16(9)28)40(35,36)37/h1-2,29-30H,(H,32,33,34)(H,35,36,37) |
Clave InChI |
LOKHDMBPIHPTHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=C(C=C(C(=C4Cl)S(=O)(=O)O)O)Cl)Cl)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)



